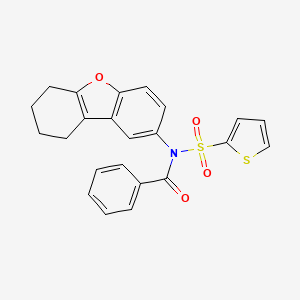

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide, commonly known as TDB, is a synthetic compound that has been widely used in scientific research for its unique properties. TDB is a member of the benzamide family and is known for its ability to activate the immune system in response to bacterial and viral infections.

Wissenschaftliche Forschungsanwendungen

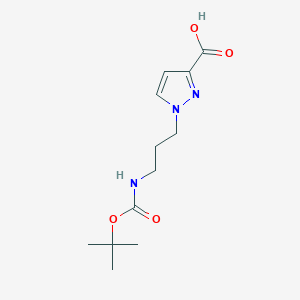

Novel Synthesis Pathways

Researchers have developed innovative synthetic methodologies to create polyfunctionally substituted heterocyclic compounds, including derivatives of the mentioned compound. These synthetic strategies enable the creation of diverse heterocyclic systems comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcasing the compound's versatility in synthetic chemistry. The synthetic routes often involve regioselective attacks and cyclization processes, underlining the importance of such compounds in facilitating the discovery of novel heterocyclic transformations (H. Shams et al., 2010).

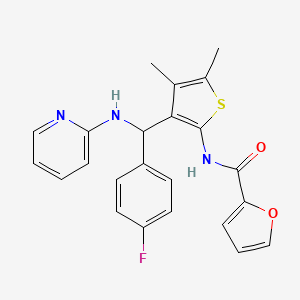

Antitumor Evaluation

The compound has shown promise in antitumor evaluations. Various derivatives synthesized from it have been screened for antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research highlights the potential therapeutic applications of such compounds in oncology, with some derivatives demonstrating significant inhibitory effects on tumor cell proliferation (H. Shams et al., 2010).

Supramolecular Aggregation

Studies have also focused on the structural characterization of closely related derivatives, revealing insights into their molecular conformations and modes of supramolecular aggregation. These findings are crucial for understanding the compound's interactions at the molecular level, which is essential for drug design and development processes (B. K. Sagar et al., 2018).

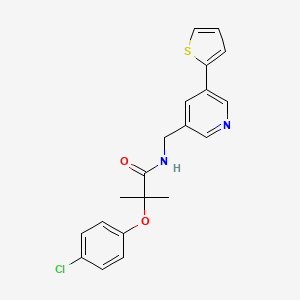

Antimicrobial Activity

Further research into armed thiophene derivatives has explored their antimicrobial properties. These studies have shown that certain derivatives exhibit potent antimicrobial activity, highlighting the potential of such compounds in developing new antibiotics or antimicrobial agents. The synthesis and biological evaluation of these derivatives contribute to the ongoing search for novel antimicrobial compounds to combat resistant microbial strains (Y. Mabkhot et al., 2016).

Quality Control and Standardization

The development of quality control methods for promising anticonvulsant derivatives further underscores the importance of rigorous analytical techniques in ensuring the purity and efficacy of pharmaceutical compounds. These methods include spectroscopy and chromatography, vital for the standardization of new medicinal products (I. Sych et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S2/c25-23(16-7-2-1-3-8-16)24(30(26,27)22-11-6-14-29-22)17-12-13-21-19(15-17)18-9-4-5-10-20(18)28-21/h1-3,6-8,11-15H,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKRYAUOCAENCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2465216.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B2465217.png)

![1-[(2,5-dimethylbenzyl)thio]-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2465219.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2465221.png)

![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)

![3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2465232.png)

![N1-(2,4-difluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465235.png)